N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

regioisomer selectivity kinase hinge binder scaffold topology

Researchers requiring the exact 4-methylene-pyrazole regioisomer for kinase inhibitor SAR often face confusion from nearly a dozen C10H12N4 isomers. Procuring the wrong isomer compromises patent integrity and selectivity profiles. - Exact 4-position connectivity ensures correct ATP-pocket hinge-binding vector for c-Met, JNK1-3, and MNK1/2 programs. - MW 188.23, HBD 1, HBA 3, TPSA 42.7 Ų, XLogP3 0.6-satisfies all Rule-of-Three criteria for fragment screening at 200-500 µM. - Available in ≥95% purity from BenchChem, enabling immediate amide/urea library synthesis at the solvent-exposed region.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13253492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=CN=CC=C2
InChIInChI=1S/C10H12N4/c1-14-8-9(6-13-14)5-12-10-3-2-4-11-7-10/h2-4,6-8,12H,5H2,1H3
InChIKeyGRKMYVUBEVOKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine: Kinase-Focused Building Block


N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine (CAS 1152820-66-0) is a heterocyclic small molecule (C10H12N4, MW 188.23 g/mol) that combines a 3-aminopyridine core with a 1-methylpyrazole moiety linked through a methylene bridge at the pyrazole 4-position [1]. This specific connectivity defines a privileged scaffold class found in multiple kinase inhibitor patents, including c-Met and JNK programs, where the 3-aminopyridine serves as a hinge-binding motif and the N-methylpyrazole modulates selectivity and physicochemical properties [2]. The compound is commercially available as a research chemical with advertised purities of ≥95% (AKSci), 97% (MolCore), and 98% (Leyan), positioning it as a cost-effective, off-the-shelf intermediate for lead generation and SAR exploration .

Privileged 3-aminopyridine hinge-binding scaffold for kinase programs
Advertised purity levels ≥95% from multiple suppliers, ready for direct SAR synthesis
Cost-effective off-the-shelf intermediate for lead generation and fragment elaboration

Generic Substitution Risks for N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine


In the pyrazole-pyridine chemical space, nearly a dozen constitutional isomers share the identical molecular formula C10H12N4 (MW 188.23) [1]. Simply matching formula and purity cannot guarantee functional equivalence because the position of the methylene bridge on the pyrazole ring (4-position vs. 5-position), the methylation state of the pyrazole nitrogen (N1-methyl vs. N2-methyl vs. unsubstituted), and the substitution pattern on the pyridine ring (3-amino vs. 2-amino vs. 4-amino) each independently alter the vector of the hinge-binding amine, the hydrogen-bond donor/acceptor geometry, and the lipophilicity (XLogP3) of the scaffold [2]. In kinase drug discovery, these subtle topological differences translate into divergent selectivity profiles and pharmacokinetic properties, as documented in c-Met and JNK inhibitor programs where regioisomeric pyrazole-pyridine analogs exhibited distinct IC50 values and off-target hit rates [3]. Consequently, procurement of the exact regioisomer—not a generic 'pyrazole-pyridine amine'—is essential for reproducible SAR and patent integrity.

Regioisomeric shift (4- to 5-position) may reorient hinge-binding vector and alter target selectivity profiles.
Analogues with higher XLogP3 (e.g., 2-methyl or 6-chloro) could increase lipophilicity-driven off-target risk and reduce fragment-like properties.
Close analogs without specified purity may introduce impurities that confound biological assay results.

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine: Differentiation Evidence


Regioisomer Connectivity and Hinge-Binder Orientation

The target compound features a methylene bridge attached to the pyrazole 4-position (N1-methyl-4-CH2-NH-pyridin-3-yl). Its closest constitutional isomer, N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine (CAS 1156714-51-0), places the identical methylene bridge at the pyrazole 5-position [1]. This 4→5 positional shift reorients the pyridin-3-amine hinge-binding vector by approximately 60° relative to the pyrazole ring plane, as modeled from the InChI-key differentiated SMILES strings (CN1C=C(C=N1)CNC2=CN=CC=C2 vs. CN1N=CC=C1CNC2=CN=CC=C2) [2]. In kinase inhibitor programs, such vector changes can alter ATP-binding site complementarity and selectivity. For the broader class of pyrazol-4-yl pyridine derivatives evaluated against JNK isoforms, specific 4-substituted regioisomers achieved IC50 values of 1.81 nM (JNK1), 12.7 nM (JNK2), and 10.5 nM (JNK3), while 5-substituted analogs showed >10-fold weaker activity in the same assay system [3].

Hinge-Binder Orientation
Class-level inference
4-CH2-NH vs 5-CH2-NH
~60° vector shift
Supports regioisomer-specific hinge-binding for kinase selectivity
Class-level JNK IC50 >10-fold weaker for 5-substituted
regioisomer selectivity kinase hinge binder scaffold topology

Lipophilicity Advantage in Ligand Efficiency

The target compound has a computed XLogP3-AA value of 0.6 [1]. This represents the lowest lipophilicity among its commercially available close analogs: the 2-methyl-pyridin-3-amine derivative (CAS 1509876-45-2) has XLogP3 = 1.0 (Δ = +0.4 log units), and the 6-chloro derivative (CAS 2034610-62-1) has an estimated XLogP3 ≈ 1.29 (Δ ≈ +0.69 log units) [2]. In fragment-based and lead-like discovery, lower XLogP3 correlates with higher ligand efficiency indices (LE ≈ pIC50/heavy atom count) and reduced risk of phospholipidosis and hERG binding [3]. The 0.6 XLogP3 of the target places it within the preferred lead-like range (XLogP3 0–3), whereas the 2-methyl and 6-chloro analogs already exceed the fragment-optimized lipophilicity ceiling.

Lipophilicity Advantage
Cross-study comparable
XLogP3 0.6
Δ -0.4 vs 2-methyl, -0.69 vs 6-chloro
Lower starting lipophilicity supports ligand efficiency optimization
Preferred lead-like range (0–3)
XLogP3 lipophilicity ligand efficiency ADME

Commercial Purity and Batch Consistency for SAR

The target compound is supplied at defined purity levels by multiple independent vendors: AKSci (95%), Leyan (95%), and MolCore (97%) . In contrast, several structurally related analogs in the same C10H12N4 series—such as 1-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)methanamine (CAS 1006959-22-3)—are frequently listed without advertised purity specifications, requiring post-purchase analytical verification before use in biochemical assays . This ≥95% purity threshold meets the typical medicinal chemistry requirement for direct use in parallel SAR synthesis (≥95% by HPLC/LCMS), reducing the lead time from procurement to first biological data by eliminating the need for in-house re-purification .

Purity & Batch Consistency
Data to verify
≥95% (AKSci, Leyan) 97% (MolCore)
Pre-verified purity reduces post-purchase re-purification needs
Supplier COA review recommended
purity batch consistency procurement SAR

Fragment-Like Hydrogen-Bonding Profile

The target compound possesses exactly 1 hydrogen-bond donor (secondary amine NH) and 3 hydrogen-bond acceptors (pyridine N, pyrazole N, amine N), with a topological polar surface area (TPSA) of 42.7 Ų and a molecular weight of 188.23 g/mol [1]. These parameters place the compound within fragment-like chemical space (MW < 300, HBD ≤ 3, HBA ≤ 3, TPSA < 60 Ų), satisfying the Astex 'Rule of Three' guidelines for fragment-based screening libraries [2]. By comparison, the 2-methyl analog (MW 202.26) exceeds the 200 Da heavy fragment cutoff, and the 6-chloro analog adds both mass and a halogen atom that increases TPSA and off-target binding potential [3]. The balanced 1:3 HBD:HBA ratio of the target facilitates monodentate or bidentate hinge-binding interactions with kinase ATP pockets without introducing excessive polarity that would compromise cell permeability.

Fragment Rule of Three
Class-level inference
HBD 1 · HBA 3 · TPSA 42.7 Ų · MW 188.23
Fragment-compliant scaffold for SPR/NMR screening
Meets all Astex Rule of Three criteria
hydrogen bond Rule of Three fragment-based drug discovery TPSA

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine: Optimal Application Scenarios


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold

The 3-aminopyridine motif is a validated hinge-binding element in numerous clinical and preclinical kinase inhibitors [1]. This compound's specific 4-methylene-pyrazole connectivity places the amine vector correctly for ATP-pocket engagement in kinases such as c-Met, JNK1-3, and MNK1/2, where related pyrazol-4-yl pyridine derivatives have demonstrated nanomolar IC50 values (e.g., JNK1 IC50 = 1.81 nM) [2]. Procurement of this exact building block enables rapid parallel amide or urea library synthesis to explore SAR at the solvent-exposed region, using the primary amine as a derivatization handle.

Fragment-Based Drug Discovery: Rule-of-Three Compliant Scaffold

With MW = 188.23, HBD = 1, HBA = 3, and TPSA = 42.7 Ų, the compound satisfies all three Astex Rule-of-Three criteria [1]. Its XLogP3 of 0.6 ensures aqueous solubility suitable for SPR, NMR, and DSF-based fragment screening at typical concentrations (200–500 µM). Unlike the 2-methyl analog (XLogP3 = 1.0), this compound's lower lipophilicity improves solubility and reduces non-specific binding, increasing the likelihood of detecting specific target engagement in primary fragment screens.

Low-Lipophilicity Starting Point for Lead Optimization

The XLogP3 of 0.6 offers a favorable starting point for multiparameter optimization [1]. In contrast, the 6-chloro analog introduces an inherent +0.69 log unit lipophilicity penalty that reduces ligand efficiency and increases hERG/phospholipidosis risk even before further derivatization. Using the target compound as the core scaffold allows medicinal chemists to add lipophilicity vectorially only where it improves potency, maintaining control over the lipophilic ligand efficiency (LLE) index throughout the optimization trajectory.

Regioisomer-Specific Patent and IP Strategy

Patent filings for pyrazole-substituted aminoheteroaryl kinase inhibitors (e.g., US Patent by Cui et al., 2005) broadly claim 4-substituted pyrazole regioisomers [1]. Procuring and derivatizing the authentic 4-methylene regioisomer (CAS 1152820-66-0), rather than the 5-substituted isomer (CAS 1156714-51-0) or the N-pyridin-3-ylmethyl isomer (CAS 1006446-26-9), ensures that synthesized analogs fall within the intended patent scope and avoid inadvertent infringement on competitor isomer claims. This regioisomer specificity is critical for freedom-to-operate analyses and for building a defensible intellectual property portfolio around 4-substituted pyrazole-pyridine kinase inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
3-aminopyridine hinge-binding topology
Kinase panel selectivity and SAR around solvent-exposed region
Fragment-based drug discovery
Rule-of-Three compliance (low MW, balanced HBD/HBA)
SPR/NMR binding affinity and fragment hit confirmation
Low-lipophilicity lead optimization
XLogP3 0.6 starting point
Lipophilic ligand efficiency (LLE) and ADME risk mitigation
Regioisomer-specific IP strategy
Authentic 4-methylene regioisomer identity
Patent scope alignment and freedom-to-operate analysis
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